2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid
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Overview
Description
2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid typically involves multi-step reactions. One common method includes the reaction of cyclopropylmethylamine with piperidine derivatives under specific conditions. For instance, diisopropylethylamine in acetonitrile with heating, followed by treatment with aqueous sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Found in Evodia rutaecarpa, known for its anticancer properties.
Matrine: Found in Sophora flavescens, known for its antiviral and anticancer properties.
Uniqueness
2-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its cyclopropylmethyl group and piperidine moiety contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethylamino)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-3-10(4-6-13)12-7-9-1-2-9/h9-10,12H,1-8H2,(H,14,15) |
InChI Key |
FDGBTBIJEPVDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
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